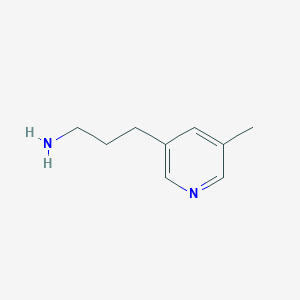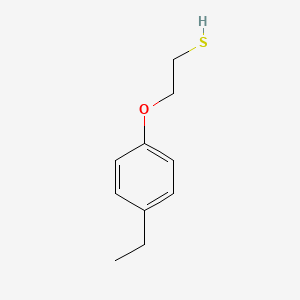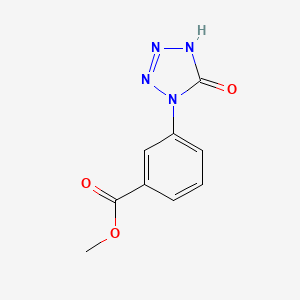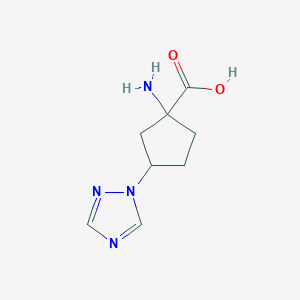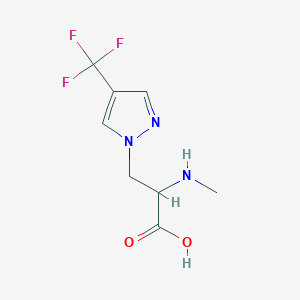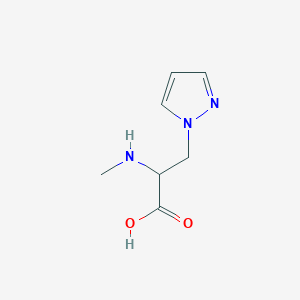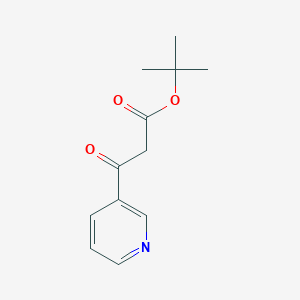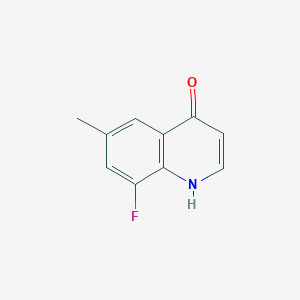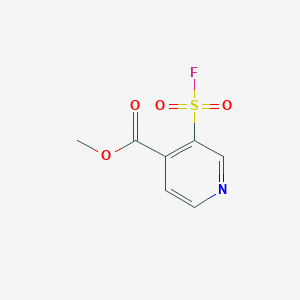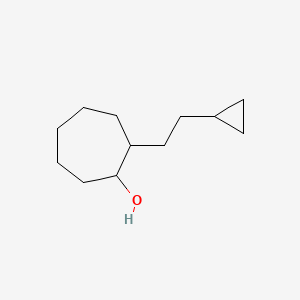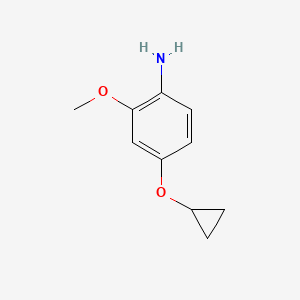
(1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a cyclohexyl group attached to a pyrazole ring, which is further connected to a methanesulfonyl chloride group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of (1-cyclohexyl-1H-pyrazol-3-yl)methanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
(1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
(1-Isopropyl-1H-pyrazol-3-yl)methanesulfonyl chloride: Similar structure but with an isopropyl group instead of a cyclohexyl group.
(1-cyclohexyl-1H-pyrazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanesulfonyl chloride group.
Uniqueness
The uniqueness of (1-cyclohexyl-1H-pyrazol-3-yl)methanesulfonyl chloride lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Propiedades
Número CAS |
1339553-90-0 |
|---|---|
Fórmula molecular |
C10H15ClN2O2S |
Peso molecular |
262.76 g/mol |
Nombre IUPAC |
(1-cyclohexylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H15ClN2O2S/c11-16(14,15)8-9-6-7-13(12-9)10-4-2-1-3-5-10/h6-7,10H,1-5,8H2 |
Clave InChI |
NZMJDEJECFJGEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=CC(=N2)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




